N-(Benzyloxycarbonyloxy)-phthalimide properties and structure
N-(Benzyloxycarbonyloxy)-phthalimide properties and structure
An In-depth Technical Guide to N-(Benzyloxycarbonyloxy)-phthalimide: Properties, Structure, and Application
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(Benzyloxycarbonyloxy)-phthalimide, a key reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines. The Cbz group is one of the most foundational and widely utilized amine protecting groups in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1][2] This document delves into the physicochemical properties, molecular structure, synthesis, and mechanism of action of N-(Benzyloxycarbonyloxy)-phthalimide. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding and practical guidance on the application of this stable, crystalline Cbz-donating reagent.
Physicochemical Properties and Molecular Structure
N-(Benzyloxycarbonyloxy)-phthalimide is a white to off-white solid. Unlike its more common counterpart, benzyl chloroformate (Z-Cl), it is a stable, crystalline solid, which simplifies handling, storage, and dispensing. Its structure combines the reactive N-oxycarbonyl functionality with the phthalimide leaving group, rendering it an effective acylating agent for amines.
Data Summary
A summary of the key physicochemical properties of N-(Benzyloxycarbonyloxy)-phthalimide is presented below. Due to its status as a specialized reagent, extensive physical data is not widely published; where available, data is provided from authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 65162-83-6 | [3] |
| Molecular Formula | C₁₆H₁₁NO₅ | Calculated |
| Molecular Weight | 297.26 g/mol | Calculated |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
| Melting Point | Data not available | |
| Solubility | Soluble in many organic solvents (e.g., DMF, CH₂Cl₂, Ethyl Acetate) | Inferred from reactivity |
Molecular Structure
The structure of N-(Benzyloxycarbonyloxy)-phthalimide features a central carbonate linkage. The phthalimide moiety serves as an excellent leaving group, analogous to the succinimide group in the widely used N-(Benzyloxycarbonyloxy)succinimide (Z-OSu).
Synthesis and Purification
The synthesis of N-(Benzyloxycarbonyloxy)-phthalimide is conceptually straightforward, relying on the reaction between an activated form of benzyl alcohol (benzyl chloroformate) and N-hydroxyphthalimide.[4] The protocol described here is a self-validating system, designed for high yield and purity.
Experimental Protocol: Synthesis
Objective: To synthesize N-(Benzyloxycarbonyloxy)-phthalimide from N-hydroxyphthalimide and benzyl chloroformate.
Reagents & Materials:
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N-Hydroxyphthalimide (NHPI)
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Benzyl chloroformate (Z-Cl)
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Triethylamine (TEA) or Pyridine
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-hydroxyphthalimide (1.0 equivalent) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (1.1 equivalents) dropwise to the stirred solution. The formation of a salt may be observed.
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Acylation: Add benzyl chloroformate (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermicity of the acylation and minimize side reactions.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The disappearance of N-hydroxyphthalimide indicates reaction completion.
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Aqueous Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any unreacted acidic species), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to yield pure N-(Benzyloxycarbonyloxy)-phthalimide.
Mechanism of Action and Applications in Synthesis
The primary application of N-(Benzyloxycarbonyloxy)-phthalimide is as an electrophilic source of the benzyloxycarbonyl (Cbz) group for the protection of nucleophilic amines.
Mechanism of Amine Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the reagent. This is followed by the collapse of the tetrahedral intermediate and elimination of the N-hydroxyphthalimide anion, which is a stable leaving group. The resulting protonated carbamate is then deprotonated by a base (often excess amine substrate or an added non-nucleophilic base) to yield the final N-Cbz protected amine.
Field-Proven Insights & Advantages
While benzyl chloroformate (Z-Cl) is a potent Cbz-donating reagent, its instability, corrosive nature, and hazardous byproducts (HCl) make it challenging to handle. Reagents like N-(Benzyloxycarbonyloxy)-succinimide (Z-OSu) and N-(Benzyloxycarbonyloxy)-phthalimide offer significant advantages:
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Stability: Both are crystalline solids that are stable to storage, allowing for more accurate and convenient weighing and handling compared to the liquid Z-Cl.
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Milder Reaction Conditions: The reaction produces N-hydroxyphthalimide as a byproduct, which is weakly acidic and generally non-interfering, eliminating the need to scavenge strong acids like HCl.
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Selectivity: These reagents are highly selective for primary and secondary amines, even in the presence of other nucleophilic functional groups like alcohols and thiols, under appropriate conditions.
The choice between Z-OSu and Z-OPhth often comes down to commercial availability, cost, and specific solubility requirements of the substrate. The N-hydroxyphthalimide byproduct from Z-OPhth is generally less water-soluble than N-hydroxysuccinimide, which can influence the choice of workup procedure.
Safety and Handling
Hazard Statement: According to supplied safety data, N-(Benzyloxycarbonyloxy)-phthalimide is classified as H400: Very toxic to aquatic life.[3]
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, prevent release into the environment.
References
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SpectraBase. (n.d.). N-(benzyloxy)pthalimide. Retrieved from [Link]
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Manske, R. H. F. (n.d.). benzyl phthalimide. Organic Syntheses Procedure. Retrieved from [Link]
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PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. Retrieved from [Link]
- Wuts, P. G. M. (2007). 2 Protection of Functional Groups.
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ACS Publications. (n.d.). Synthesis of benzyl and benzyloxycarbonyl base-blocked 2'-deoxyribonucleosides. The Journal of Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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- Google Patents. (2021). Preparation method of N-benzyl phthalimide.
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(N-benzyloxycarbonylglycyloxy)succinimide. Retrieved from [Link]
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SciSpace. (2015). Constructing Quaternary Carbons from N-(Acyloxy)phthalimide Precursors of Tertiary Radicals Using. Retrieved from [Link]
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Chemical Label. (n.d.). N-(BENZYLOXYCARBONYLOXY)-PHTHALIMIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method.
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ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). Electron Mediator 1-Methoxy PMS. Retrieved from [Link]
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ResearchGate. (2018). Structural, Spectroscopic (FT-IR, Raman and NMR), Non-linear Optical (NLO), HOMO-LUMO and Theoretical (DFT/CAM-B3LYP) Analyses of N-Benzyloxycarbonyloxy-5-Norbornene-2,3-Dicarboximide Molecule. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(cyclohexylthio) phthalimide. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
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ResearchGate. (n.d.). N-benzylation of phthalimide with benzyl chloride in different ionic liquids. Retrieved from [Link]
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ACS Publications. (n.d.). N-Hydroxyphthalimide/Benzoquinone-Catalyzed Chlorination of Hydrocarbon C−H Bond with N- Chlorosuccinimide. Retrieved from [Link]
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PubMed. (2009). Benzoyl peroxide: a review of its current use in the treatment of acne vulgaris. Retrieved from [Link]
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